1-(4-Amino-3-methylphenyl)ethanone

Description

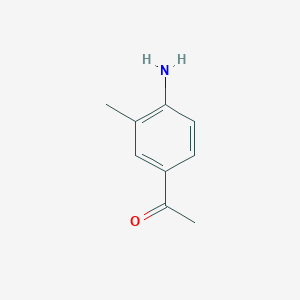

1-(4-Amino-3-methylphenyl)ethanone (CAS 43230-11-1) is an acetophenone derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.192 g/mol . Structurally, it features a ketone group attached to a benzene ring substituted with an amino group (-NH₂) at the para position and a methyl group (-CH₃) at the meta position (positions 4 and 3, respectively). This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Potential applications include its use in pharmaceuticals, dyes, and coordination chemistry, where the amino group facilitates metal complexation .

Properties

IUPAC Name |

1-(4-amino-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOTZSLPEOKQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538089 | |

| Record name | 1-(4-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43230-11-1 | |

| Record name | 1-(4-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-(4-Amino-3-methylphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminoacetophenone with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reduction of 4-nitro-3-methylacetophenone using a reducing agent such as iron powder in the presence of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-(4-Amino-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield amines or alcohols depending on the reducing agent used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(4-Amino-3-methylphenyl)ethanone has been investigated for several applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecules.

Research has suggested potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations into its structural analogs have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

The compound is explored for its potential use in drug development. It has been studied as a scaffold for designing new drugs targeting specific biological pathways, particularly in treating diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A study published in the Indian Journal of Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the amino group enhanced potency.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

| Parent Compound | 10 mm |

Case Study 2: Anticancer Properties

Research conducted at a university evaluated the anticancer effects of substituted derivatives of this compound on various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells.

| Compound | IC50 (µM) |

|---|---|

| Derivative C | 5.2 |

| Derivative D | 3.8 |

| Parent Compound | 10.5 |

Industrial Applications

In addition to its laboratory uses, this compound is also utilized in the industrial sector:

- Dye Production : Its ability to undergo diazotization makes it suitable for synthesizing azo dyes.

- Chemical Manufacturing : Employed as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Amino-Substituted Acetophenones

Key Differences :

- Electron-withdrawing vs. electron-donating groups: Chloro (Cl) and nitro (NO₂) substituents (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone, C₈H₈N₂O₃) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to methyl (-CH₃) or amino (-NH₂) groups .

- Substituent positions: Para-amino derivatives (e.g., 1-(4-Amino-3-methylphenyl)ethanone) exhibit higher resonance stabilization than ortho-substituted analogs .

Halogenated Acetophenones

Key Differences :

- Functional group interplay: The combination of -Cl and -OCH₃ in 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone creates a balance of electron-withdrawing and electron-donating effects, enabling regioselective reactions .

Hydroxy and Alkyl-Substituted Derivatives

Key Differences :

- Biological activity: Hydroxy-substituted derivatives (e.g., 2-Hydroxy-1-(4-hydroxyphenyl)ethanone) exhibit antioxidant properties, unlike alkyl- or amino-substituted analogs .

Biological Activity

1-(4-Amino-3-methylphenyl)ethanone, also known as 4-amino-3-methylacetophenone, is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

- Molecular Formula : C9H11NO

- Molecular Weight : 151.19 g/mol

- CAS Number : 43230-11-1

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been reported to possess significant antioxidant properties, which may help in reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate antimicrobial effects against various pathogens. For instance, studies have shown that certain structural modifications enhance its efficacy against bacteria and fungi .

- Cytotoxic Effects : Some studies have explored the cytotoxicity of this compound on cancer cell lines. The compound appears to induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to increased apoptosis in cancer cells. For example, it has been shown to affect pathways related to the mGlu5 receptor, which is implicated in various neurological disorders .

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, this compound may modulate ROS levels in cells, thereby influencing signaling pathways associated with inflammation and apoptosis .

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated a strong scavenging ability comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 82.5 ± 2.0 |

| Ascorbic Acid | 90.0 ± 1.5 |

Antimicrobial Efficacy

In vitro tests demonstrated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in significant cell death.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.